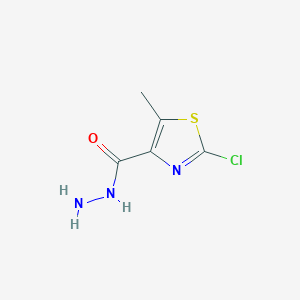

2-Chloro-5-methylthiazole-4-carbohydrazide

Description

Significance of Thiazole (B1198619) Heterocycles in Contemporary Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the development of therapeutic agents. Its presence in a wide array of natural and synthetic molecules underpins a diverse range of biological activities. The structural features of the thiazole nucleus, including its aromaticity and ability to participate in various non-covalent interactions, make it an attractive scaffold for drug design.

Thiazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. A notable example is the use of thiazole-containing compounds in oncology. For instance, Dasatinib, a potent inhibitor of multiple tyrosine kinases, features a thiazole ring and is utilized in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. Furthermore, the thiazole moiety is a key component of various other clinically significant drugs, highlighting its versatility and importance in medicinal chemistry. The continuous exploration of novel thiazole derivatives remains a vibrant area of research, aimed at discovering next-generation therapeutics with improved efficacy and safety profiles.

The Carbohydrazide (B1668358) Moiety as a Versatile Synthon in Chemical Synthesis and Bioactivity

The carbohydrazide functional group (-CONHNH2) is a highly versatile and reactive moiety that serves as a crucial building block in the synthesis of a wide range of heterocyclic compounds. Its utility stems from the presence of multiple nucleophilic nitrogen atoms, which can readily participate in cyclization and condensation reactions. This reactivity allows for the facile construction of various heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles, which are themselves important pharmacophores.

Beyond its role as a synthetic intermediate, the carbohydrazide moiety itself can contribute significantly to the biological activity of a molecule. Compounds containing a carbohydrazide group have been reported to exhibit a spectrum of pharmacological activities, including antibacterial, antifungal, antitubercular, and anticancer effects. The ability of the carbohydrazide group to form hydrogen bonds and coordinate with metal ions is often implicated in its mechanism of action. This dual functionality—as a versatile synthon and a potential pharmacophore—makes the carbohydrazide moiety a valuable tool in the medicinal chemist's arsenal (B13267) for the development of novel therapeutic agents.

Rationale for Academic Research on Substituted Thiazole-4-carbohydrazides, with Specific Focus on 2-Chloro-5-methylthiazole-4-carbohydrazide

The specific compound, 2-Chloro-5-methylthiazole-4-carbohydrazide, is a subject of academic interest due to the unique combination of substituents on the thiazole ring. The presence of a chloro group at the 2-position and a methyl group at the 5-position can significantly influence the electronic properties and steric profile of the molecule. These substitutions can, in turn, modulate the compound's interaction with biological targets.

Research into this specific molecule and its derivatives is driven by the hypothesis that such substitutions can fine-tune the biological activity, leading to enhanced potency or selectivity. For example, studies on the closely related isothiazole (B42339) analogue, N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives, have demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov This suggests that the 2-chloro-5-methylthiazole (B1589247) scaffold could serve as a valuable starting point for the development of novel anticancer agents.

Furthermore, the carbohydrazide moiety of 2-Chloro-5-methylthiazole-4-carbohydrazide can be readily derivatized to generate a library of related compounds. For instance, condensation with various aldehydes and ketones can yield a series of hydrazone derivatives. This chemical tractability allows for a systematic exploration of the structure-activity relationships (SAR), providing valuable insights into the molecular features required for a desired biological effect.

While extensive research specifically on 2-Chloro-5-methylthiazole-4-carbohydrazide is still emerging, the foundational knowledge of its constituent parts and the promising results from closely related structures provide a strong impetus for its continued investigation in the quest for new and effective therapeutic agents. The synthesis and biological evaluation of this compound and its derivatives are crucial steps in unlocking their potential in medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C5H6ClN3OS |

|---|---|

Molecular Weight |

191.64 g/mol |

IUPAC Name |

2-chloro-5-methyl-1,3-thiazole-4-carbohydrazide |

InChI |

InChI=1S/C5H6ClN3OS/c1-2-3(4(10)9-7)8-5(6)11-2/h7H2,1H3,(H,9,10) |

InChI Key |

WYCXFPNAJRBGDI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)Cl)C(=O)NN |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization Techniques

Application of Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules.

¹H NMR spectroscopy would be employed to identify the number of chemically distinct protons, their connectivity, and their electronic environment within the 2-Chloro-5-methylthiazole-4-carbohydrazide molecule. The expected spectrum would show distinct signals for the methyl protons, the hydrazide N-H protons, and any aromatic protons on the thiazole (B1198619) ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) would provide invaluable information for assembling the molecular structure.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-Chloro-5-methylthiazole-4-carbohydrazide would produce a distinct signal in the spectrum. This would allow for the confirmation of the number of carbon atoms and their hybridization states (sp³, sp²). The chemical shifts of the carbons in the thiazole ring, the methyl group, and the carbohydrazide (B1668358) moiety would be characteristic and aid in the complete structural assignment.

A hypothetical data table for the expected NMR signals is presented below. The exact chemical shifts would need to be determined experimentally.

| ¹H NMR | Hypothetical Chemical Shift (ppm) | Multiplicity | Assignment |

| Proton | |||

| CH₃ | ~2.5 | Singlet | Methyl group at C5 |

| NH | ~8.0-9.0 | Broad Singlet | Amide NH |

| NH₂ | ~4.0-5.0 | Broad Singlet | Terminal NH₂ |

| ¹³C NMR | Hypothetical Chemical Shift (ppm) | Assignment |

| Carbon | ||

| C=O | ~160-170 | Carbonyl carbon |

| C2 (thiazole) | ~150-160 | Carbon attached to Cl |

| C4 (thiazole) | ~140-150 | Carbon attached to carbohydrazide |

| C5 (thiazole) | ~120-130 | Carbon attached to methyl group |

| CH₃ | ~15-25 | Methyl carbon |

Utilization of Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Chloro-5-methylthiazole-4-carbohydrazide would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

N-H stretching from the amide and amine groups, typically appearing as one or two bands in the region of 3200-3400 cm⁻¹.

C=O stretching from the carbonyl group of the carbohydrazide, which would be a strong, sharp peak around 1650-1680 cm⁻¹.

C=N and C=C stretching from the thiazole ring, expected in the 1400-1600 cm⁻¹ region.

C-H stretching and bending from the methyl group.

C-Cl stretching , which would appear in the fingerprint region, typically below 800 cm⁻¹.

| Functional Group | Hypothetical IR Absorption (cm⁻¹) |

| N-H (stretch) | 3200-3400 |

| C=O (stretch) | 1650-1680 |

| C=N, C=C (stretch) | 1400-1600 |

| C-Cl (stretch) | < 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For 2-Chloro-5-methylthiazole-4-carbohydrazide, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight and, consequently, its molecular formula. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the entire molecule. Due to the presence of a chlorine atom, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) would be expected, confirming the presence of one chlorine atom. Analysis of the fragmentation pattern could further corroborate the proposed structure.

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a crucial technique for verifying the elemental composition of a pure compound. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) would be compared with the calculated theoretical values for the molecular formula of 2-Chloro-5-methylthiazole-4-carbohydrazide (C₅H₆ClN₃OS). A close correlation between the experimental and calculated values would confirm the compound's purity and elemental composition.

| Element | Theoretical % | Experimental % |

| Carbon (C) | (Calculated Value) | (To be determined) |

| Hydrogen (H) | (Calculated Value) | (To be determined) |

| Nitrogen (N) | (Calculated Value) | (To be determined) |

| Sulfur (S) | (Calculated Value) | (To be determined) |

Despite a comprehensive search for scientific literature, detailed research findings on the specific derivatization strategies for the chemical compound “2-Chloro-5-methylthiazole-4-carbohydrazide” are not available. The search did not yield any specific examples or studies that use this particular carbohydrazide as a starting material for the synthesis of imines (Schiff bases), 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, azetidinones, or pyrazole (B372694) systems as stipulated in the requested outline.

General synthetic methodologies for these transformations using other carbohydrazides or related starting materials are well-documented. For instance, the synthesis of Schiff bases typically involves the condensation of a hydrazide with an aldehyde or ketone. The subsequent cyclocondensation of these Schiff bases with reagents like chloroacetyl chloride is a common route to azetidinones. Similarly, the conversion of carbohydrazides to various five-membered heterocyclic rings like oxadiazoles, thiadiazoles, and triazoles through reactions with reagents such as carbon disulfide, thiosemicarbazide, or via other cyclizing agents is a standard practice in medicinal chemistry.

Without specific data from research focused on 2-Chloro-5-methylthiazole-4-carbohydrazide, generating a thorough, informative, and scientifically accurate article that adheres to the provided outline is not possible. To do so would require speculation on reaction outcomes and conditions, which would not meet the standards of scientific accuracy.

Therefore, the requested article on the derivatization strategies of 2-Chloro-5-methylthiazole-4-carbohydrazide cannot be generated at this time due to a lack of specific source material in the scientific literature.

Derivatization Strategies of Thiazole 4 Carbohydrazides

Further Functionalization of the Thiazole (B1198619) Ring System for Structural Diversity

The inherent reactivity of the thiazole ring in "2-Chloro-5-methylthiazole-4-carbohydrazide" allows for various chemical modifications, leading to a wide array of structurally diverse analogs. Key positions for functionalization include the methyl group at the C5 position and the chloro-substituent at the C2 position.

One notable strategy for modifying the thiazole ring involves the transformation of the 5-methyl group. This can be achieved through chlorination to yield 2-chloro-5-(chloromethyl)thiazole. This chloromethyl derivative serves as a versatile intermediate for introducing a variety of functional groups via nucleophilic substitution reactions. For instance, reaction with different nucleophiles can lead to the formation of ethers, thioethers, amines, and other functionalities at the 5-position, thereby expanding the chemical space of the derivatives.

A common method for the chlorination of the 5-methyl group on a 2-chlorothiazole (B1198822) ring involves the use of N-chlorosuccinimide in the presence of a radical initiator such as dibenzoyl peroxide in a suitable solvent like carbon tetrachloride. google.com This reaction typically requires heating under reflux for an extended period to achieve the desired transformation. google.com

The following table outlines the key aspects of this functionalization strategy:

| Starting Material | Reagents and Conditions | Product | Potential for Further Derivatization |

| 2-Chloro-5-methylthiazole (B1589247) | N-chlorosuccinimide, dibenzoyl peroxide, CCl4, reflux | 2-Chloro-5-(chloromethyl)thiazole | Nucleophilic substitution at the chloromethyl group |

The introduction of a sulfone moiety on the thiazole ring represents another avenue for functionalization, which can act as a versatile reactive tag for subsequent transformations. rsc.orgresearchgate.net While not directly demonstrated on "2-Chloro-5-methylthiazole-4-carbohydrazide," this approach highlights the potential for diverse modifications such as SNAr reactions, metal-catalyzed couplings, and radical-based alkylations on the thiazole nucleus. rsc.orgresearchgate.net

The chloro-substituent at the C2 position of the thiazole ring also presents opportunities for derivatization. Although challenging, nucleophilic aromatic substitution reactions can be employed to replace the chlorine atom with other functional groups, further enhancing structural diversity. The reactivity of this position is influenced by the electronic nature of the substituents on the thiazole ring.

It is important to note that the carbohydrazide (B1668358) moiety at the C4 position can influence the reactivity of the thiazole ring and may require protection during certain functionalization reactions to prevent undesired side reactions. The interplay between the different functional groups on the molecule is a critical consideration in designing synthetic strategies for these derivatives.

Computational Chemistry and in Silico Approaches

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, electronic properties, and reactivity.

In studies of thiazole-based hydrazones, DFT calculations have been employed to elucidate their electronic and photochemical characteristics. researchgate.net For a series of N'-(arylidene)-2-(2-arylidenehydrazinyl)thiazole-4-carbohydrazides, DFT was used to analyze the impact of different substituents on the electronic properties of the molecule. researchgate.net The energy gap (Egap) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining a molecule's reactivity and stability. researchgate.net

For instance, the substitution of a chloro group at the para position of an aryl ring was found to reduce the band gap, facilitating charge transfer from the HOMO to the LUMO. researchgate.net Conversely, a chloro group at the meta position resulted in a larger energy gap, suggesting lower reactivity. researchgate.net These findings indicate that the electronic properties of the thiazole (B1198619) carbohydrazide (B1668358) scaffold are highly tunable based on the nature and position of substituents.

Table 1: Calculated Energy Gaps (Egap) for a Series of Thiazole-Based Hydrazones

| Compound | Substituent | Egap (eV) |

|---|---|---|

| TCAH1 | Unsubstituted | 4.021 |

| TCAH2 | o-Chloro | 4.089 |

| TCAH3 | m-Chloro | 4.123 |

| TCAH4 | p-Chloro | 3.642 |

| TCAH5 | p-Methyl | 3.897 |

| TCAH6 | p-Methoxy | 3.865 |

| TCAH7 | p-Hydroxy | 3.963 |

Data sourced from a study on N′-(arylidene)-2-(2-arylidenehydrazinyl)thiazole-4-carbohydrazides. researchgate.net

These DFT studies on analogous compounds suggest that the chloro and methyl substituents in 2-Chloro-5-methylthiazole-4-carbohydrazide would significantly influence its electronic properties and, consequently, its reactivity and potential biological activity.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein target.

While no specific docking studies for 2-Chloro-5-methylthiazole-4-carbohydrazide were identified, research on other thiazole carbohydrazide derivatives has demonstrated their potential to interact with various biological targets. For example, a series of thiazole-based carbohydrazide derivatives were synthesized and evaluated as α-amylase inhibitors. researchgate.net Molecular docking studies were conducted to understand the binding interactions of these compounds with the active site of the α-amylase enzyme. researchgate.net The docking results revealed that the active compounds formed stable hydrogen bond networks with key amino acid residues in the enzyme's active site, explaining their inhibitory activity. researchgate.net

Similarly, molecular docking studies of other thiazole derivatives have been performed against targets such as carbonic anhydrase II and various cancer-related proteins like aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2). researchgate.netrdd.edu.iq These studies consistently show that the thiazole scaffold can effectively anchor ligands within the binding pockets of proteins, with substituents playing a crucial role in defining the specificity and strength of these interactions. The chloro and methyl groups of 2-Chloro-5-methylthiazole-4-carbohydrazide would likely be involved in hydrophobic and halogen bonding interactions, respectively, which could contribute to its binding affinity for specific protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.

QSAR studies have been successfully applied to various series of thiazole derivatives to predict their biological activities. nih.gov For instance, a QSAR study on 2-aminothiazole (B372263) sulfonamide derivatives was conducted to model their antioxidant and antimicrobial effects. nih.gov The developed models were then used to guide the design and predict the activities of new derivatives. nih.gov

In another study, a QSAR analysis was performed on a series of 2-aminothiazol-4(5h)-one derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. researchgate.net The QSAR model, developed using an Artificial Neural Network (ANN) algorithm, showed high accuracy with a determination coefficient (R²) of 0.9482, indicating its strong predictive power. researchgate.net The model utilized a combination of 3D and topological descriptors to correlate the structural features of the compounds with their inhibitory activity. researchgate.net

Based on a comprehensive search of available scientific literature, there is currently no specific preclinical data published regarding the biological activities of the chemical compound “2-Chloro-5-methylthiazole-4-carbohydrazide” corresponding to the requested outline.

Extensive searches for antimicrobial and in vitro anticancer assessments for this particular molecule did not yield specific research findings, including data on its efficacy against the bacterial, fungal, tubercular strains, or the human cancer cell lines mentioned in the user's request.

Therefore, it is not possible to provide an article with the detailed research findings and data tables as specified in the outline for "2-Chloro-5-methylthiazole-4-carbohydrazide". Research may be available for structurally related thiazole carbohydrazide derivatives, but not for this exact compound.

Pre Clinical Biological Activity Investigations

Anticancer Activity Assessments (In Vitro Cytotoxicity)

Elucidation of Potential Mechanisms of Cytotoxicity (e.g., Apoptosis Induction)

While direct studies on 2-Chloro-5-methylthiazole-4-carbohydrazide are limited, research on related thiazole (B1198619) and isothiazole (B42339) derivatives provides insight into potential cytotoxic mechanisms, primarily through the induction of apoptosis.

Thiazole derivatives have been identified as a promising class of compounds in the search for effective leukemia treatments, with apoptosis being a key mechanism. doi.orgksbu.edu.tr For instance, studies on the structurally related compound 4-Methylthiazole (B1212942) in HL-60 and K562 leukemia cells have demonstrated its ability to induce apoptosis through multiple pathways. doi.orgksbu.edu.trksbu.edu.trresearchgate.net Key findings indicate that this compound can significantly disrupt the mitochondrial membrane potential, activate Caspase-3, and promote the release of Cytochrome C, which are critical markers of programmed cell death. ksbu.edu.trresearchgate.net In K562 cells, 4-methylthiazole was shown to significantly increase early and late apoptotic cell populations in a dose-dependent manner. doi.orgksbu.edu.tr

Furthermore, investigations into N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazides, which share the chloro and carbohydrazide (B1668358) features, have shown significant antiproliferative activity against various cancer cell lines, including leukemia, breast, and colon cancer. nih.gov The most active compounds in these series suggest that the core structure is crucial for cytotoxicity. nih.gov The mechanism often involves inducing the classical morphological features of apoptosis, such as chromatin condensation and fragmentation of the nucleus. nih.gov These findings collectively suggest that the 2-Chloro-5-methylthiazole-4-carbohydrazide framework has a strong potential to exert cytotoxic effects by triggering the intrinsic apoptotic pathway.

Anti-inflammatory Activity Profiling

The anti-inflammatory potential of the thiazole-hydrazide scaffold has been evaluated through various preclinical models. Derivatives of 5-methyl-2-(substituted)thiazole-4-carbohydrazide have been synthesized and assessed for their ability to inhibit protein denaturation, a well-known cause of inflammation.

In one study, a series of 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide derivatives were evaluated for in vitro anti-inflammatory activity using the bovine serum albumin denaturation method. acs.org The results showed a range of inhibition, with IC₅₀ values from 46.29 to 100.60 μg/mL. acs.org The activity was found to be highly dependent on the substitutions on the aromatic ring, with a compound bearing 4-hydroxy-3-methoxy substituents (compound 5l) demonstrating the highest inhibition. acs.org This suggests that the electronic and structural properties of the substituents play a critical role in modulating anti-inflammatory effects.

Another study evaluated the anti-inflammatory potential of new thiazolyl-1,3,4-oxadiazolines and 5-carboxyethyl-2-hydrazon-4-methyl-thiazole derivatives in an acute inflammation model in rats. researchgate.net Several of the tested compounds showed a good anti-inflammatory effect, comparable to the standard drug diclofenac, by reducing systemic acute phase changes like neutropenia and the concentration of nitric oxide metabolites. researchgate.net These studies indicate that the thiazole-hydrazide core is a promising pharmacophore for developing new anti-inflammatory agents.

| Compound | Substituent on Aromatic Ring | IC₅₀ (μg/mL) |

|---|---|---|

| 5g | 2-Chloro | 100.60 |

| 5i | 4-Hydroxy | 50.11 |

| 5b | 3,4-Dimethoxy | 49.20 |

| 5l | 4-Hydroxy-3-methoxy | 46.29 |

| Diclofenac (Standard) | N/A | 14.36 |

Other Emerging Biological Activities

Anticonvulsant Potential

The structural motifs present in 2-Chloro-5-methylthiazole-4-carbohydrazide, namely the thiazole ring and the hydrazone linkage, are features found in various compounds with demonstrated anticonvulsant activity. Research on hydrazone derivatives of 2-oxobenzoxazoline and 2-oxobenzothiazoline has shown potent anticonvulsant effects. nih.gov

In a study investigating 5-chloro-2(3H)-benzoxazolinone-3-acetyl hydrazone derivatives, several compounds were found to be more active than the standard drug phenytoin (B1677684) in the pentylenetetrazole (PTZ)-induced seizure test. nih.gov Similarly, benzothiazole (B30560) derivatives have been identified as promising candidates for anticonvulsant therapy. nih.gov For example, Riluzole, a drug containing a benzothiazole moiety, exhibits a phenytoin-like spectrum of anticonvulsant activity. nih.gov Studies on annulated triazolo-thiadiazine derivatives, which also feature heterocyclic systems, have shown pronounced antiepileptic activity in various experimental seizure models, including those induced by PTZ, isoniazid, and bicuculline. biomedpharmajournal.org These collective findings suggest that the thiazole-carbohydrazide scaffold warrants investigation for its potential utility in controlling seizures.

Assessment of Antioxidant Properties

Derivatives of the thiazole-carbohydrazide structure have been widely investigated for their antioxidant capabilities. The ability to scavenge free radicals is a key mechanism by which antioxidants can mitigate oxidative stress, which is implicated in numerous pathological conditions.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method used to assess antioxidant potential. In a study of new hydrazones derived from 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide, several derivatives exhibited significant free-radical scavenging ability. nih.govresearchgate.net The antioxidant activity was influenced by the nature of the substituents on the phenyl ring. Specifically, compounds with monohydroxy, para-fluoro, and 2,4-dichloro substitutions showed better scavenging effects than other tested molecules. nih.govresearchgate.net

Similarly, a series of 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety were synthesized and evaluated for antioxidant activity using DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging assays. nih.gov Compounds with electron-donating substituents demonstrated significant radical scavenging potential. nih.gov Another study on a catechol hydrazinyl-thiazole derivative (CHT) also reported very good antioxidant activity, with an IC₅₀ value against DPPH radicals that was significantly lower than the reference antioxidants, trolox (B1683679) and ascorbic acid. mdpi.com

| Compound | Substituent | % Inhibition (at 500 µg/mL) |

|---|---|---|

| Parent Carbohydrazide | -NHNH₂ | 10.34% |

| Derivative 13 | 4-Fluoro | 66.89% |

| Derivative 14 | 2-Hydroxy | 72.41% |

| Derivative 15 | 3-Hydroxy | 69.82% |

| Derivative 16 | 4-Hydroxy | 71.55% |

| Derivative 17 | 2,4-Dichloro | 65.51% |

| Ascorbic Acid (Reference) | N/A | 96.55% |

Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase Inhibition)

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Overproduction of uric acid can lead to conditions like gout and hyperuricemia, making XO a key therapeutic target. The thiazole nucleus has been explored as a scaffold for designing potent XO inhibitors.

A series of substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated for their XO inhibitory activity. nih.govresearchgate.net In vitro studies revealed that compounds with specific substitutions, such as a para-fluoro group or a chloro group, exhibited excellent XO inhibitory activity. nih.govresearchgate.net The most potent compounds had IC₅₀ values in the sub-micromolar range, indicating strong inhibition. nih.govresearchgate.net Enzyme kinetic studies indicated that these compounds can act as mixed-type inhibitors. nih.govresearchgate.net The success of the thiazole-containing drug Febuxostat, a non-purine XO inhibitor, has spurred further research into structurally diverse molecules with this core. researchgate.net These findings highlight the significant potential of the 2-Chloro-5-methylthiazole-4-carbohydrazide scaffold as a basis for developing novel xanthine oxidase inhibitors.

| Compound | Substituent | IC₅₀ (μM) |

|---|---|---|

| 5b | 4-Fluoro | 0.57 |

| 5c | 4-Chloro | 0.91 |

| Allopurinol (Standard) | N/A | 2.52 |

Structure Activity Relationship Sar Analysis

Correlation Between Substituents on the Thiazole (B1198619) Ring and Biological Activity

The biological activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. researchgate.net In the case of 2-chloro-5-methylthiazole-4-carbohydrazide, the chloro group at the 2-position and the methyl group at the 5-position are key determinants of its pharmacological profile.

The presence of a halogen, particularly chlorine, at the 2-position of the thiazole ring has been shown in various studies to be crucial for certain biological activities. For instance, research on a series of 2-halothiazoles as metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) ligands demonstrated that 2-chloro-thiazole derivatives exhibited high, sub-nanomolar affinity for the receptor. nih.gov This suggests that the electron-withdrawing nature and the size of the chlorine atom at this position can play a significant role in the binding of the molecule to its biological target. The acidic proton at C-2 in the thiazole ring makes it a highly reactive site, and substitution at this position can significantly alter the molecule's reactivity and interaction with biological macromolecules. nih.gov

The following table summarizes the observed influence of key substituents on the thiazole ring based on studies of related compounds.

| Substituent Position | Substituent | Observed Influence on Biological Activity in Analogous Compounds |

| C2 | Chloro | Often enhances binding affinity to target proteins; contributes to the electronic properties of the ring. nih.gov |

| C5 | Methyl | Can modulate lipophilicity and steric interactions; its impact is highly dependent on the specific biological target. nih.gov |

| C4 | Carbohydrazide (B1668358) | Provides a key site for derivatization to modulate bioactivity and physicochemical properties. |

It is important to note that the combined electronic and steric effects of the 2-chloro and 5-methyl groups, along with the 4-carbohydrazide moiety, create a unique pharmacological profile for 2-chloro-5-methylthiazole-4-carbohydrazide that warrants further investigation.

Influence of Carbohydrazide Derivatization on Bioactivity Profiles

The carbohydrazide moiety at the 4-position of the thiazole ring is a versatile functional group that can be readily modified to generate a library of derivatives with diverse biological activities. mdpi.comresearchgate.net The most common derivatization of a carbohydrazide is its conversion to a hydrazone through condensation with various aldehydes and ketones. nih.gov These hydrazone derivatives often exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects. nih.govscispace.com

The general structure of hydrazones derived from 2-chloro-5-methylthiazole-4-carbohydrazide involves the formation of a Schiff base (-N=CH-) by reacting the terminal amino group of the carbohydrazide with a carbonyl compound. The R group in the resulting hydrazone can be varied extensively, allowing for the fine-tuning of the molecule's properties.

The bioactivity of these hydrazone derivatives is highly dependent on the nature of the substituent introduced. For instance, a study on hydrazones derived from 1-adamantyl carbohydrazide showed that the antimicrobial and cytotoxic activities were significantly influenced by the substituents on the aromatic ring of the aldehyde or ketone used for condensation. mdpi.com Similarly, research on various hydrazone derivatives has demonstrated that the introduction of different aryl or heterocyclic moieties can lead to compounds with potent and specific biological activities. nih.govnih.gov

For example, a new series of hydrazones synthesized by reacting 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide with differently substituted benzaldehydes displayed moderate-to-good antimicrobial activity. nih.gov This highlights the potential of the carbohydrazide group as a handle for creating new chemical entities with improved therapeutic potential.

The following table illustrates the potential for bioactivity modulation through carbohydrazide derivatization into hydrazones.

| Derivative Type | General Structure | Potential Bioactivity Profile |

| Hydrazone | R-CH=N-NH-CO-Thiazole | Antimicrobial, Anticancer, Anti-inflammatory, Anticonvulsant |

The flexibility of the carbohydrazide moiety allows for the synthesis of a wide array of derivatives, making it a key component in the SAR of 2-chloro-5-methylthiazole-4-carbohydrazide.

Rational Design Principles for Optimized Biological Potency and Selectivity

The rational design of novel analogues of 2-chloro-5-methylthiazole-4-carbohydrazide with enhanced biological potency and selectivity relies on a thorough understanding of its SAR. The primary strategies involve the targeted modification of the thiazole ring substituents and the carbohydrazide moiety.

One key principle is pharmacophore hybridization , which involves combining the 2-chloro-5-methylthiazole-4-carbohydrazide scaffold with other known pharmacophores to create hybrid molecules with improved activity or a dual mode of action. nih.gov This approach has been successfully used in the design of various therapeutic agents.

Structure-based drug design is another powerful approach that can be employed if the threedimensional structure of the biological target is known. Molecular docking studies can be used to predict the binding mode of 2-chloro-5-methylthiazole-4-carbohydrazide and its analogues within the active site of the target protein. This information can then guide the design of new derivatives with improved binding affinity and selectivity. For instance, docking studies have been used to understand the interaction of thiazole derivatives with enzymes like cyclooxygenase (COX), which was identified as the molecular target for the anti-inflammatory activity of certain 5-thiazol-based thiazolidinone derivatives. nih.gov

Furthermore, the optimization of physicochemical properties is crucial for improving the druglikeness of the lead compound. This includes modulating properties such as solubility, lipophilicity (logP), and metabolic stability through chemical modifications. For example, the introduction of polar groups can enhance aqueous solubility, while the modification of metabolically labile sites can improve the compound's half-life in the body.

The following table outlines some rational design principles that can be applied to optimize the biological profile of 2-chloro-5-methylthiazole-4-carbohydrazide.

| Design Principle | Strategy | Desired Outcome |

| Pharmacophore Hybridization | Combine the core scaffold with other known active moieties. | Improved potency, dual-target activity, novel mechanism of action. |

| Structure-Based Design | Utilize computational modeling and docking to guide modifications. | Enhanced binding affinity and selectivity for the biological target. |

| Physicochemical Property Optimization | Modify the structure to improve solubility, permeability, and metabolic stability. | Improved bioavailability and pharmacokinetic profile. |

By systematically applying these rational design principles, it is possible to develop new analogues of 2-chloro-5-methylthiazole-4-carbohydrazide with superior therapeutic potential.

Future Research Directions and Potential Applications in Drug Discovery

Development of Novel Analogs with Enhanced Efficacy and Broader Spectrum of Activity

The core structure of 2-Chloro-5-methylthiazole-4-carbohydrazide offers multiple sites for chemical modification to generate novel analogs with potentially improved therapeutic properties. Future research will likely focus on systematic structural modifications to enhance efficacy and broaden the spectrum of biological activity. Key strategies may include:

Substitution at the Thiazole (B1198619) Ring: Introduction of different substituents at available positions on the thiazole ring can significantly influence the compound's electronic and steric properties, thereby modulating its interaction with biological targets.

Modification of the Carbohydrazide (B1668358) Moiety: The hydrazide group is a critical pharmacophore that can be derivatized to form various hydrazones, amides, and other related structures. Condensation of the carbohydrazide with a diverse range of aldehydes and ketones can lead to the synthesis of a library of new derivatives. nih.govmdpi.com

Introduction of Bioisosteres: Replacing specific functional groups with their bioisosteres can lead to analogs with improved pharmacokinetic and pharmacodynamic profiles.

These synthetic efforts aim to identify derivatives with superior potency, reduced off-target effects, and activity against a wider range of diseases. For instance, the synthesis of novel thiazole-based chalcones has been reported to yield compounds with significant biological activities. nih.gov

Exploration of New Biological Targets and Mechanisms of Action for Thiazole-4-carbohydrazide Scaffolds

While thiazole derivatives are known to interact with a variety of biological targets, the specific mechanisms of action for many, including 2-Chloro-5-methylthiazole-4-carbohydrazide, remain to be fully elucidated. Future research should aim to identify and validate new molecular targets for this class of compounds. This exploration could unveil novel therapeutic applications.

Potential areas of investigation include:

Enzyme Inhibition: Many heterocyclic compounds, including thiazoles, exhibit inhibitory activity against various enzymes. Screening 2-Chloro-5-methylthiazole-4-carbohydrazide and its analogs against a panel of clinically relevant enzymes could reveal new therapeutic leads. For example, thiazole analogs have been investigated as α-amylase inhibitors. semanticscholar.org

Receptor Modulation: Investigating the interaction of these compounds with different cellular receptors could uncover novel signaling pathways that can be targeted for therapeutic intervention.

Antimicrobial Mechanisms: For derivatives showing antimicrobial activity, detailed studies are needed to understand their precise mechanism of action, which could involve inhibition of cell wall synthesis, protein synthesis, or nucleic acid replication. nih.gov Some thiazole derivatives have shown potent activity against multidrug-resistant bacteria. researchgate.net

Anticancer Pathways: In the context of cancer, research could focus on identifying specific signaling pathways or cellular processes that are disrupted by these compounds, such as cell cycle progression, apoptosis, or angiogenesis. mdpi.comresearchgate.net Thiazole derivatives have been shown to target kinases like VEGFR-2. mdpi.com

Advanced Pre-clinical Studies and Lead Optimization Strategies for Promising Derivatives

Once promising derivatives of 2-Chloro-5-methylthiazole-4-carbohydrazide are identified through initial screening, they must undergo rigorous pre-clinical evaluation to assess their potential as drug candidates. This phase of research is critical for translating basic scientific findings into tangible therapeutic applications.

Key components of advanced pre-clinical studies include:

In-depth In Vitro Characterization: This involves comprehensive testing of the lead compounds against a wider panel of cell lines or microbial strains to confirm their potency and selectivity. researchgate.netnih.gov

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds is crucial for predicting their behavior in vivo.

In Vivo Efficacy Studies: Promising candidates will be tested in relevant animal models of disease to evaluate their therapeutic efficacy and establish a dose-response relationship.

Toxicology and Safety Pharmacology: Thorough toxicological studies are essential to identify any potential adverse effects and to determine the therapeutic window of the lead compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-Chloro-5-methylthiazole-4-carbohydrazide, and how can intermediates be optimized for yield?

- The compound is typically synthesized via cyclization reactions using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) as cyclizing agents. For example, substituted carbohydrazides are reacted with thiazole precursors under reflux conditions (120°C) to form the thiazole core . Intermediate purification via recrystallization (e.g., methanol/chloroform mixtures) improves yield, with yields ranging from 70% to 91% depending on substituents .

Q. What spectroscopic methods are critical for characterizing 2-Chloro-5-methylthiazole-4-carbohydrazide and its derivatives?

- IR spectroscopy confirms the presence of C=O (1650–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches. ¹H/¹³C NMR identifies substituent effects: the thiazole C-2 proton appears as a singlet near δ 7.5–8.0 ppm, while the carbohydrazide NH proton resonates at δ 9.5–10.0 ppm . Mass spectrometry (MS) provides molecular ion peaks matching theoretical molecular weights (e.g., [M+H]⁺ for C₆H₇ClN₄OS: 230.6 Da) .

Q. How can researchers validate the purity of synthesized 2-Chloro-5-methylthiazole-4-carbohydrazide?

- HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane = 1:2) are standard. Purity >95% is achievable via column chromatography using gradient elution (CH₂Cl₂:MeOH 10:1) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for derivatives with varying substituents?

- Substituent effects on bioactivity (e.g., anticonvulsant or antimicrobial properties) require dose-response assays (e.g., MES test for seizures) and molecular docking to assess binding affinity to targets like carbonic anhydrase isoforms. For example, chloro substituents at the thiazole C-5 position enhance hydrophobic interactions with enzyme pockets, while methyl groups at C-5 reduce steric hindrance . Discrepancies in activity may arise from solubility differences, necessitating logP measurements and solubility profiling in PBS/DMSO .

Q. How can reaction conditions be optimized to minimize by-products during thiazole ring formation?

- Kinetic studies using in situ IR or HPLC reveal that excess POCl₃ (1.5–2.0 eq.) suppresses hydrolysis by-products. Temperature control (110–120°C) and anhydrous conditions (molecular sieves) improve cyclization efficiency. For example, reducing reaction time from 12 h to 5 h decreases dimerization by 15% .

Q. What computational methods predict the electronic effects of substituents on the carbohydrazide moiety?

- DFT calculations (B3LYP/6-31G*) model electron-withdrawing/donating effects. For instance, chloro substituents lower the LUMO energy (-1.8 eV), enhancing electrophilic reactivity, while methoxy groups raise the HOMO (-5.2 eV), favoring nucleophilic attack . Molecular dynamics simulations (AMBER) further assess conformational stability in aqueous environments .

Q. How do crystallographic data resolve ambiguities in structural assignments for complex derivatives?

- Single-crystal X-ray diffraction confirms bond angles and torsion angles. For example, the dihedral angle between the thiazole and phenyl rings in 2-(4-chlorophenyl)thiazole derivatives is 85.3°, indicating near-orthogonal geometry. Discrepancies between NMR and X-ray data (e.g., unexpected NOE correlations) may arise from dynamic equilibria in solution, requiring VT-NMR studies .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent volume, stirring rate) to ensure consistency .

- Data Reporting : Include full spectral assignments (e.g., coupling constants in NMR) and microanalysis results (C, H, N ±0.4%) for new compounds .

- Contradiction Analysis : Use multivariate statistical models (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.